5-Bromo-isothiazole-3-carboxylic acid ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

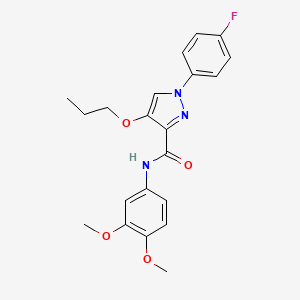

The compound "5-Bromo-isothiazole-3-carboxylic acid ethyl ester" is a derivative of isothiazole, which is a heterocyclic compound containing both sulfur and nitrogen in a five-membered ring. The presence of a bromine atom and an ester group in the molecule suggests potential reactivity and applications in organic synthesis and pharmaceutical research.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, the synthesis of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester was achieved from p-bromoaniline, as detailed in one study . Another related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was prepared from 5-bromoindazole-3-carboxylic acid methylester through a series of reactions including N1-arylation and conversion to diethylamide . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a related compound was determined, revealing the presence of intramolecular hydrogen bonds and the arrangement of molecules in the crystal lattice . These studies provide a foundation for understanding the molecular structure of "this compound" and predicting its behavior in different environments.

Chemical Reactions Analysis

The reactivity of halothiazoles has been investigated, particularly in photochemical reactions. A study found that ethyl 2-iodothiazole-5-carboxylate underwent photoarylation-photoisomerization to yield ethyl 3-phenylisothiazole-4-carboxylate . This suggests that the bromo-substituted isothiazole could also participate in similar photochemical processes, potentially leading to novel compounds with unique properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been thoroughly examined. Quantum chemical computational studies have provided detailed information on the optimized molecular geometry, vibrational frequencies, and NMR shift values of a similar compound . Additionally, the influence of solvent polarity on the energetic behavior of the compound was assessed, indicating that the total energy decreases with increasing solvent polarity . These findings are relevant for predicting the behavior of "this compound" in different solvents and under various conditions.

Wissenschaftliche Forschungsanwendungen

Immunological Activity

Research on derivatives of isothiazolecarboxylic acid, specifically compounds with aminoacylamino groups on the isothiazole ring and an ethyl ester replacing the carboxylic group, has shown potential in immunological applications. These compounds were synthesized and tested for their effects on the humoral immune response and delayed type hypersensitivity reaction to sheep red blood cells in mice, as well as on the proliferative response of splenocytes to T-cell and B-cell mitogens in vitro (Lipnicka & Zimecki, 2007).

Synthesis and Crystal Structure Analysis

The synthesis and crystal structure of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, a compound related to 5-Bromo-isothiazole-3-carboxylic acid ethyl ester, has been explored. This study involved various techniques like X-ray crystallography, NMR, MS, and IR to investigate the structure and properties of the compound (Wang & Dong, 2009).

Application in Oxazole Synthesis

A method for synthesizing 5-substituted oxazole-4-carboxylic acid esters, which could be applicable to derivatives including this compound, has been developed. This synthesis involves the reaction of ethyl isocyanoacetic acid with various carboxylic acids, providing a route for creating a range of derivatives (Tormyshev et al., 2006).

Conversion to Acylisothiazoles

A study demonstrated the conversion of substituted furans into 5-acylisothiazoles, a category that could include this compound. The process involved ethyl carbamate, thionyl chloride, and pyridine in boiling benzene or toluene. The study also explored the X-ray structures of the resulting isothiazoles, contributing to the understanding of their bonding patterns (Guillard et al., 2001).

Eigenschaften

IUPAC Name |

ethyl 5-bromo-1,2-thiazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c1-2-10-6(9)4-3-5(7)11-8-4/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQHQYQPUQQGER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NSC(=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclobutane]-2-carboxylic acid](/img/structure/B2545781.png)

![(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2545784.png)

![Ethyl 2-[(2-chloroacetyl)amino]-2,3-dihydro-1H-indene-5-carboxylate](/img/structure/B2545785.png)

![2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2545786.png)

![Ethyl 5-[[4-(diethylsulfamoyl)benzoyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2545790.png)

![1-(1-Adamantyl)-3-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]urea](/img/structure/B2545791.png)

![Tert-butyl 2-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2545792.png)

![N-(2,5-dimethylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2545795.png)

![3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(4-phenoxyphenyl)thiophene-2-carboxamide](/img/structure/B2545799.png)

![Methyl 3-(3-fluorophenyl)bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B2545800.png)